3-(4-Benzoylbenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-Benzoylbenzamido)benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C23H16N2O4 and a molecular weight of 384.391 g/mol
Mechanism of Action
Target of Action
Benzofuran derivatives are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives often interact with their targets by binding to active sites, causing changes in the function of the target .
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways, often leading to the inhibition of cell growth or the induction of cell death in the case of anti-cancer activity .
Result of Action
Benzofuran derivatives often have effects such as inhibiting cell growth or inducing cell death in the case of anti-cancer activity .
Preparation Methods
The synthesis of 3-(4-Benzoylbenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the coupling of benzofuran-2-carboxylic acid with 4-aminobenzophenone under specific reaction conditions. The reaction is often facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the desired amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Benzoylbenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-(4-Benzoylbenzamido)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs with target-specific actions and minimal side effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Comparison with Similar Compounds
3-(4-Benzoylbenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxamide: A simpler derivative with similar core structure but lacking the benzoylbenzamido group.
N-(substitutedphenyl)benzofuran-2-carboxamide: These compounds have various substituted phenyl groups attached to the benzofuran ring, offering different chemical and biological properties.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with additional functional groups, showing significant anticancer activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-benzoylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c24-22(27)21-19(17-8-4-5-9-18(17)29-21)25-23(28)16-12-10-15(11-13-16)20(26)14-6-2-1-3-7-14/h1-13H,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAVBJKSQFCGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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